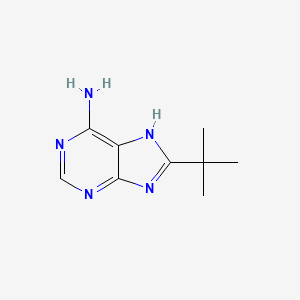
3,10-Dimethyl-5-deazaisoalloxazine
Overview
Description
3,10-Dimethyl-5-deazaisoalloxazine is a chemical compound with the molecular formula C13H11N3O2. It is a derivative of isoalloxazine, characterized by the absence of a nitrogen atom at the 5-position of the isoalloxazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dimethyl-5-deazaisoalloxazine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione with suitable reagents to form the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3,10-Dimethyl-5-deazaisoalloxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinoline derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
3,10-Dimethyl-5-deazaisoalloxazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,10-Dimethyl-5-deazaisoalloxazine involves its ability to generate singlet oxygen and act as a redox-sensitive agent. The compound interacts with molecular targets such as proteins and nucleic acids, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
5-Deazaalloxazine: Similar in structure but lacks the methyl groups at the 3 and 10 positions.
10-Ethyl-5-deazaisoalloxazine: Contains an ethyl group instead of a methyl group at the 10 position.
5-Deazariboflavin: A riboflavin derivative with similar photophysical properties.
Uniqueness
3,10-Dimethyl-5-deazaisoalloxazine is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties. Its ability to act as a photosensitizer and redox-sensitive agent makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-15-10-6-4-3-5-8(10)7-9-11(15)14-13(18)16(2)12(9)17/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVQGOMYPNAESS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C3C1=NC(=O)N(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191882 | |
| Record name | 3,10-Dimethyl-5-deazaisoalloxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38559-35-2 | |
| Record name | 3,10-Dimethyl-5-deazaisoalloxazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038559352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC278159 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,10-Dimethyl-5-deazaisoalloxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,10-DIMETHYL-5-DEAZAISOALLOXAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339W26KQB4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



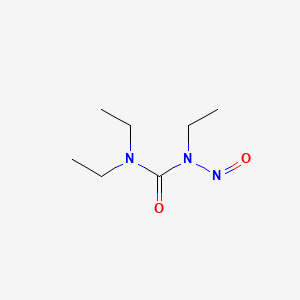
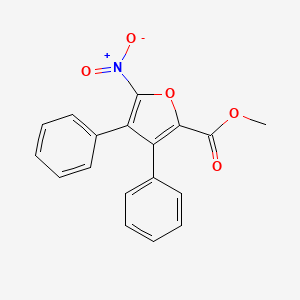
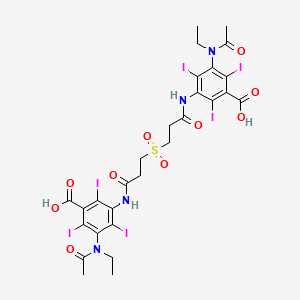

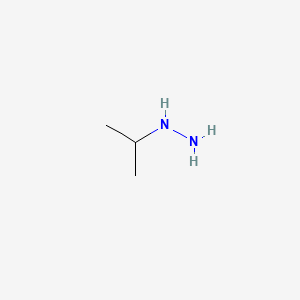


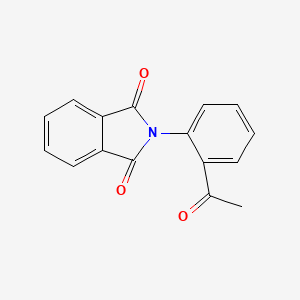
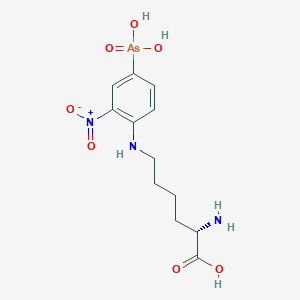

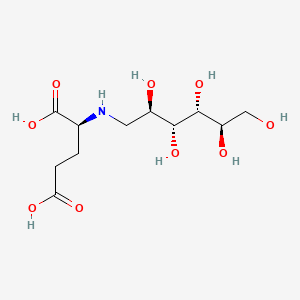
![1,4,5,6,7,8-Hexahydro-3h-[1,2]oxazolo[4,3-c]azepin-3-one](/img/structure/B1211652.png)
